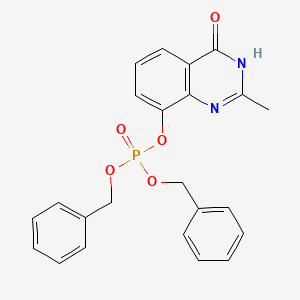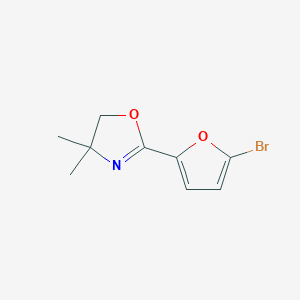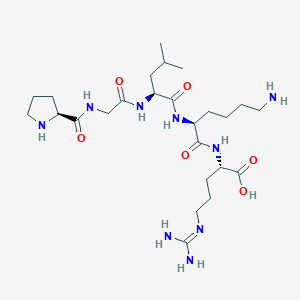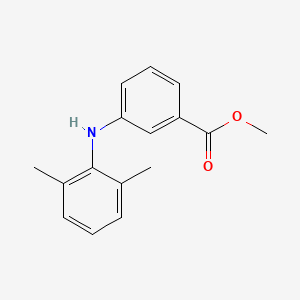
Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives. These derivatives are then fused with 3-amino-2-methylquinazolinone in an oil bath at 130–135°C to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA synthesis in microbial cells or interfere with cell division in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxoquinazolin-3(4H)-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
4-Hydroxy-2-quinolones: These compounds are valuable in drug research and development due to their pharmaceutical and biological activities.
Uniqueness
Dibenzyl 2-methyl-4-oxo-1,4-dihydroquinazolin-8-yl phosphate stands out due to its specific phosphate group, which may enhance its solubility and bioavailability. Additionally, its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
211172-77-9 |
|---|---|
Formule moléculaire |
C23H21N2O5P |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
dibenzyl (2-methyl-4-oxo-3H-quinazolin-8-yl) phosphate |
InChI |
InChI=1S/C23H21N2O5P/c1-17-24-22-20(23(26)25-17)13-8-14-21(22)30-31(27,28-15-18-9-4-2-5-10-18)29-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3,(H,24,25,26) |
Clé InChI |
RLQRYCFNFRARNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)

![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)


![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)

![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)

![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
